![molecular formula C19H24N2 B5889154 1-benzyl-4-(2-phenylethyl)piperazine](/img/structure/B5889154.png)
1-benzyl-4-(2-phenylethyl)piperazine
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Overview
Description
1-benzyl-4-(2-phenylethyl)piperazine, also known as 1-Benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been widely studied for its potential applications in the field of medicinal chemistry and neuroscience. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of BZP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and reuptake. BZP has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its stimulant and euphoric effects.
Biochemical and Physiological Effects:
BZP has been shown to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound has also been shown to induce euphoria, increased sociability, and enhanced cognitive function. However, these effects are not without risks, as BZP has been associated with adverse effects such as seizures, anxiety, and psychosis.
Advantages and Limitations for Lab Experiments
BZP has several advantages for use in laboratory experiments, including its accessibility and low cost. The compound can be easily synthesized and is readily available for research purposes. However, BZP also has several limitations, including its potential for abuse and its associated adverse effects. Researchers must exercise caution when using BZP in laboratory experiments and take appropriate safety measures to minimize the risk of harm.
Future Directions
There are several potential future directions for research on BZP. One area of interest is the development of new drugs based on the structure of BZP. Researchers are also exploring the potential therapeutic applications of BZP for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of BZP and its associated biochemical and physiological effects.
Synthesis Methods
BZP can be synthesized through a variety of methods, including the reaction of benzyl chloride with piperazine and the reaction of benzylamine with 1-(2-phenylethyl)piperazine. The latter method is considered to be more efficient and yields higher purity products. The synthesis of BZP can be carried out in both laboratory and industrial settings, making it easily accessible for research purposes.
Scientific Research Applications
BZP has been extensively studied for its potential applications in the field of medicinal chemistry and neuroscience. The compound has been shown to exhibit a range of pharmacological activities, including dopamine and serotonin release, inhibition of reuptake of dopamine, and inhibition of monoamine oxidase activity. These properties make BZP a promising candidate for the development of drugs for the treatment of neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
1-benzyl-4-(2-phenylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-3-7-18(8-4-1)11-12-20-13-15-21(16-14-20)17-19-9-5-2-6-10-19/h1-10H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUJYFIRHNIPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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